molecular formula C24H24ClN3O2S2 B11414099 2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide

2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide

Cat. No.: B11414099
M. Wt: 486.1 g/mol
InChI Key: XFMKZDCOVQGFAQ-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thiazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety, along with various functional groups, makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Quinazoline Formation: The thiazole derivative is then reacted with anthranilic acid derivatives to form the quinazoline moiety.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It interferes with the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
  • 2-[3-(4-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
  • 2-[3-(3-bromophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

Uniqueness

The uniqueness of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H24ClN3O2S2

Molecular Weight

486.1 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

InChI

InChI=1S/C24H24ClN3O2S2/c1-3-12-26(13-4-2)20(29)15-27-22-21(16-8-7-9-17(25)14-16)32-24(31)28(22)19-11-6-5-10-18(19)23(27)30/h5-11,14H,3-4,12-13,15H2,1-2H3

InChI Key

XFMKZDCOVQGFAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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